molecular formula C12H14O4 B14327944 (2R,3R)-2-Methyl-3-phenylpentanedioic acid CAS No. 100786-66-1

(2R,3R)-2-Methyl-3-phenylpentanedioic acid

Cat. No.: B14327944
CAS No.: 100786-66-1
M. Wt: 222.24 g/mol
InChI Key: RSUWYAPAJXVXAU-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2-Methyl-3-phenylpentanedioic acid is a chiral compound with significant importance in organic chemistry. Its structure consists of a pentanedioic acid backbone with a methyl group and a phenyl group attached to the second and third carbon atoms, respectively. The compound’s chirality arises from the two stereocenters at these positions, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Methyl-3-phenylpentanedioic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative. The reaction typically employs a chiral catalyst to ensure the desired stereochemistry is obtained. Another method involves the use of diastereoselective aldol reactions, where the stereochemistry is controlled by the choice of chiral auxiliaries or catalysts.

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective methods. One such method is the enzymatic resolution of racemic mixtures, where specific enzymes selectively react with one enantiomer, leaving the desired (2R,3R) enantiomer in high purity. Another approach is the use of large-scale asymmetric synthesis with chiral catalysts, which can be optimized for high yield and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Methyl-3-phenylpentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions on the phenyl group can introduce various functional groups, such as nitro or halogen groups.

Scientific Research Applications

(2R,3R)-2-Methyl-3-phenylpentanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a standard for stereochemical analysis.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for biological activity.

    Industry: The compound is used in the production of chiral catalysts and ligands for asymmetric synthesis.

Mechanism of Action

The mechanism by which (2R,3R)-2-Methyl-3-phenylpentanedioic acid exerts its effects depends on its specific application. In asymmetric synthesis, the compound’s chiral centers interact with substrates and catalysts to induce stereoselectivity. In biological systems, the compound can interact with enzymes and receptors, where its stereochemistry plays a crucial role in binding affinity and activity. The molecular targets and pathways involved vary widely depending on the specific context of its use.

Comparison with Similar Compounds

(2R,3R)-2-Methyl-3-phenylpentanedioic acid can be compared with other similar compounds, such as:

    (2S,3S)-2-Methyl-3-phenylpentanedioic acid: The enantiomer of the compound, which has opposite stereochemistry at both chiral centers.

    (2R,3R)-2-Methyl-3-phenylbutanedioic acid: A similar compound with a shorter carbon chain.

    (2R,3R)-2-Methyl-3-phenylhexanedioic acid: A similar compound with a longer carbon chain.

The uniqueness of this compound lies in its specific stereochemistry and the balance of its functional groups, which make it particularly useful in asymmetric synthesis and chiral recognition studies.

Properties

CAS No.

100786-66-1

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(2R,3R)-2-methyl-3-phenylpentanedioic acid

InChI

InChI=1S/C12H14O4/c1-8(12(15)16)10(7-11(13)14)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,14)(H,15,16)/t8-,10-/m1/s1

InChI Key

RSUWYAPAJXVXAU-PSASIEDQSA-N

Isomeric SMILES

C[C@H]([C@@H](CC(=O)O)C1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C(CC(=O)O)C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.